![molecular formula C14H17F2NO B1428924 3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1405208-02-7](/img/structure/B1428924.png)
3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
Übersicht
Beschreibung
“3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol” is a chemical compound with the molecular formula C14H17F2NO . It has a molecular weight of 253.29 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as “3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol”, has attracted attention due to their wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Wissenschaftliche Forschungsanwendungen
Antimuscarinic Properties
6-Methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol 2,2-diphenylpropionate, structurally similar to 3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol, exhibits significant antimuscarinic properties. It is notably more potent than atropine, a standard anticholinergic drug, in inhibiting acetylcholine-induced contractions and binding to muscarinic receptors (Carroll et al., 1987).
Conformational Studies
A comparative conformational study of α and β epimers of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-ol, a compound similar to the one , indicates that these molecules typically adopt a slightly distorted chair form with equatorial positioning of specific groups (Arias, Gálvez, & Somoza, 1990).
Spectroscopic Analysis
Spectroscopic studies have been conducted on 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols, revealing important conformational characteristics of these compounds which may be relevant to the compound (Iriepa et al., 2001).
Structural Analysis
Research on the structural aspects of similar bicyclic compounds has utilized NMR, IR spectroscopy, and ab initio calculations, providing insights into their preferred conformations and intermolecular associations. Such studies can be informative for understanding the structure of 3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol (Iriepa et al., 2003).
Metabolic Studies
Studies on the human metabolism of related compounds, like endo-8[bis(2-chlorophenyl)methyl]-3-(2-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol, have revealed unique metabolic processes, potentially relevant for understanding the metabolism of 3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol (Penner et al., 2010).
Crystal Structures
The crystal structures of compounds structurally related to 3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol, like 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ols, have been studied, showing specific conformations and intermolecular interactions (Zheng, Parkin, Dwoskin, & Crooks, 2004).
Safety And Hazards
The specific safety and hazard information for “3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol” is not provided in the available resources . It’s important to handle all chemical compounds with appropriate safety measures, and any specific hazards would likely be detailed in a material safety data sheet (MSDS) for the compound.
Eigenschaften
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO/c15-10-2-1-9(13(16)5-10)6-14(18)7-11-3-4-12(8-14)17-11/h1-2,5,11-12,17-18H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYYOEGUQPJLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(CC3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)
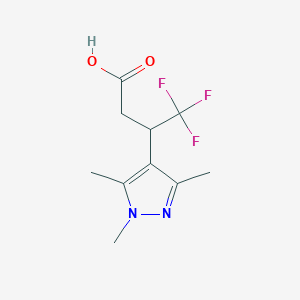
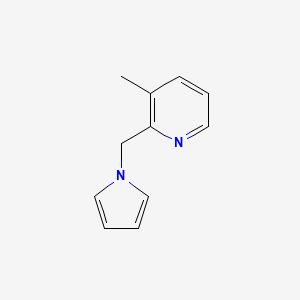
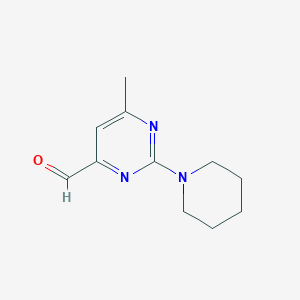
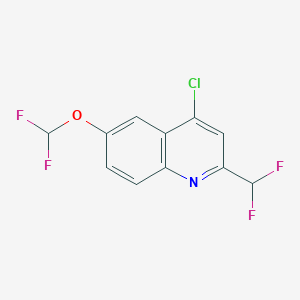
![1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1428852.png)

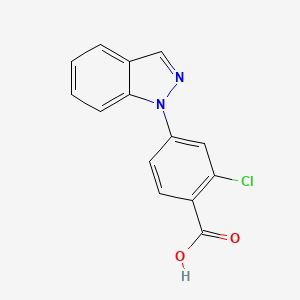
![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1428858.png)
![[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1428859.png)
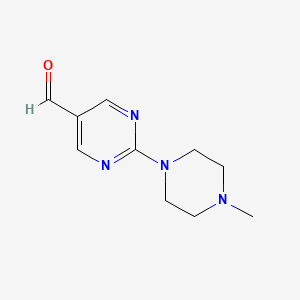

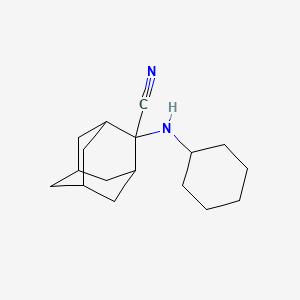
![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428863.png)